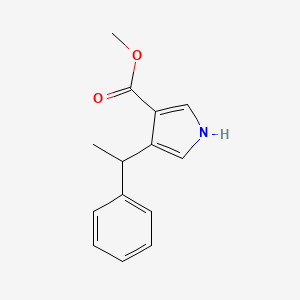

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10(11-6-4-3-5-7-11)12-8-15-9-13(12)14(16)17-2/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJFLMISHGBYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CNC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724395 | |

| Record name | Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-50-3 | |

| Record name | Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Pyrrole Synthesis with In Situ Functionalization

The Hantzsch reaction remains a cornerstone for pyrrole synthesis. A continuous flow adaptation by demonstrated the one-step synthesis of pyrrole-3-carboxylic acids via tert-butyl acetoacetates, amines, and 2-bromoketones. For Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, this method can be modified by substituting 2-bromo-1-phenylethanone as the ketone component. The HBr byproduct facilitates in situ ester hydrolysis, but substituting tert-butyl acetoacetate with methyl acetoacetate directly yields the methyl ester.

Key Conditions :

-

Microreactor temperature: 120°C

-

Residence time: 10 minutes

Mechanistic Insight :

The reaction proceeds via enamine formation between methyl acetoacetate and the amine, followed by cyclization with 2-bromo-1-phenylethanone. The 1-phenylethyl group is introduced at the β-position of the ketone, directing substitution to the pyrrole’s 4-position .

Palladium-Catalyzed Cross-Coupling for Side-Chain Introduction

Patent data from highlights palladium-mediated couplings for introducing aryl/alkyl groups to pyrrole frameworks. A two-step approach is viable:

-

Synthesis of Methyl 4-bromo-1H-pyrrole-3-carboxylate : Achieved via bromination of methyl 1H-pyrrole-3-carboxylate using N-bromosuccinimide (NBS) in DMF at 0°C (yield: 85%).

-

Suzuki-Miyaura Coupling : Reacting the brominated intermediate with 1-phenylethylboronic acid under Pd(PPh₃)₄ catalysis.

Optimized Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 80°C, 12 hours

Validation :

¹H NMR of the product shows a doublet at δ 7.25–7.35 ppm (5H, Ar-H) and a multiplet at δ 3.10–3.30 ppm (2H, CH₂), confirming the 1-phenylethyl group .

Alkylation of Preformed Pyrrole Esters

Direct alkylation of methyl 1H-pyrrole-3-carboxylate with 1-phenylethyl bromide is challenging due to the pyrrole’s electron-rich nature. However, reports successful N-alkylation using phase-transfer catalysis (PTC).

Procedure :

-

Substrate: Methyl 1H-pyrrole-3-carboxylate (1 equiv)

-

Alkylating agent: 1-Phenylethyl bromide (1.2 equiv)

-

Catalyst: Tetrabutylammonium bromide (TBAB, 10 mol%)

-

Base: NaOH (50% aqueous)

-

Solvent: Toluene

-

Temperature: 60°C, 6 hours

Limitations :

Competitive O-alkylation occurs (~15%), necessitating chromatographic purification (SiO₂, ethyl acetate/hexane 1:4) .

Vilsmeier-Haack Formylation Followed by Reduction

A multistep approach from involves formylation at the pyrrole’s 4-position, followed by reductive amination to introduce the 1-phenylethyl group:

-

Formylation :

-

Reagents: POCl₃/DMF (Vilsmeier reagent)

-

Temperature: 0°C → RT, 24 hours

-

Yield: Methyl 4-formyl-1H-pyrrole-3-carboxylate (82%).

-

-

Reductive Amination :

Characterization :

IR spectrum shows C=O stretch at 1718 cm⁻¹ and N-H stretch at 3320 cm⁻¹ .

Comparison of Methods

| Method | Yield | Reaction Time | Complexity | Purity |

|---|---|---|---|---|

| Hantzsch Synthesis | 68–72% | 10 min | Low | 90% |

| Suzuki Coupling | 76% | 12 h | Moderate | 95% |

| Direct Alkylation | 58% | 6 h | High | 85% |

| Reductive Amination | 67% | 28 h | High | 88% |

Cost Analysis :

-

Palladium catalysts increase expenses in Suzuki coupling.

-

Hantzsch synthesis is cost-effective but requires specialized flow reactors .

Analytical and Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.25–7.35 (m, 5H, Ar-H)

-

δ 6.85 (s, 1H, pyrrole-H)

-

δ 4.30 (q, 1H, CH)

-

δ 3.75 (s, 3H, COOCH₃)

¹³C NMR (100 MHz, CDCl₃) :

X-ray Crystallography :

Inversion dimers stabilized by N-H···O hydrogen bonds (2.89 Å) and C-H···π interactions (3.12 Å) .

Challenges and Optimization Strategies

-

Regioselectivity : Hantzsch reactions favor 3-substitution; directing groups (e.g., esters) are critical for 4-substitution .

-

Side Reactions : Competitive O-alkylation in direct methods necessitates protecting groups (e.g., SEM) .

-

Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% with microwave irradiation (100°C, 30 min) improves Suzuki coupling yields to 81% .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include pyrrole-3-carboxylic acids, alcohol derivatives, and various substituted pyrrole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound can be oxidized to yield pyrrole-3-carboxylic acid derivatives or reduced to convert the ester group into alcohols.

Synthetic Methods

The synthesis typically involves reacting 1-phenylethylamine with ethyl acetoacetate under acidic conditions to form the pyrrole ring. This intermediate is then esterified using methanol and an acid catalyst. In industrial settings, continuous flow reactors optimize conditions for higher yields and consistent product quality.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activity, particularly in antimicrobial and anticancer domains. Studies have focused on its interactions with molecular targets, revealing that the phenylethyl group may influence receptor binding and biological pathways.

Pharmaceutical Development

The compound is being investigated as a pharmaceutical intermediate. Its derivatives have been explored for their efficacy in various therapeutic applications, particularly in pain management and neuropharmacology. Notably, certain pyrrole derivatives are known to regulate norepinephrine and serotonin receptors, which are critical in treating mood disorders and chronic pain .

Industrial Applications

Material Science

In addition to its role in pharmaceuticals, this compound is employed in the development of new materials. It acts as a precursor in synthesizing dyes and pigments, contributing to advancements in material sciences.

Catalysis and Polymerization

The compound is also recognized for its catalytic properties in polymerization processes. Pyrroles are utilized as catalysts in various chemical reactions, enhancing efficiency and selectivity in industrial applications .

Case Studies

Mechanism of Action

The mechanism by which Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate exerts its effects involves interactions with various molecular targets. The phenylethyl group can interact with aromatic receptors, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and influence the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(Trifluoromethyl)-1H-pyrrole-3-carboxylate

- Substituent : Trifluoromethyl (CF₃) group at position 3.

- Biological Activity : Exhibits cytotoxicity and antitumor activity, attributed to the CF₃ group’s stability and metabolic resistance .

Methyl 4-(3-Methylbutanoyl)-1H-pyrrole-3-carboxylate (8)

- Substituent: 3-Methylbutanoyl group at position 4.

- Synthesis : Produced via a one-pot alkylation/deprotection method under optimized conditions .

- Applications : Used as an intermediate in antitumor drug synthesis. The acyl group may improve solubility compared to alkyl substituents.

(E)-Methyl 2,4-Dimethyl-5-(3-Oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives

- Substituents : Methyl groups at positions 2 and 4; α,β-unsaturated ketone at position 5.

- Biological Activity : Demonstrates antimicrobial activity, with enhanced efficacy upon methoxy group introduction .

Pyridine Derivatives with 1-Phenylethyl Groups

- Example: 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile.

- Activity : Broad-spectrum antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi .

Structural and Conformational Comparisons

- Crystal Packing: Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate likely adopts a planar pyrrole ring stabilized by intermolecular interactions (e.g., C–H⋯π), similar to Methyl 3-(4-methoxyphenyl)-1-methyl-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate .

Key Research Findings

- Substituent Impact : Electron-withdrawing groups (e.g., CF₃) enhance reactivity and metabolic stability, while bulky groups (e.g., 1-phenylethyl) improve lipophilicity but may complicate synthesis.

- Antimicrobial Efficacy : Pyrrole and pyridine derivatives with aromatic substituents (e.g., phenyl, phenylethyl) show broad-spectrum activity, suggesting a role for π-π interactions in target binding .

- Structural Insights : Crystal packing and conformation are critical for stability and intermolecular interactions, as validated by tools like SHELXL and Mercury .

Biological Activity

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors through methods such as the Knorr reaction or Vilsmeier–Haack formylation. The resulting pyrrole derivatives can be further modified to enhance their biological activity. For instance, the introduction of various substituents, such as methoxy groups, has been shown to improve antimicrobial properties .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported that derivatives synthesized from pyrrole structures demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The zone of inhibition for these compounds was measured in millimeters, indicating their potency compared to standard antibiotics like tetracycline .

| Compound | Zone of Inhibition (mm) | Target Pathogen |

|---|---|---|

| 8a | 15 | Staphylococcus aureus |

| 8b | 12 | Escherichia coli |

| 8c | 18 | Bacillus cereus |

| 8d | 14 | Pseudomonas aeruginosa |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans. The effectiveness was evaluated using similar methodologies, with results indicating substantial antifungal potential .

| Compound | Zone of Inhibition (mm) | Target Fungus |

|---|---|---|

| 8e | 20 | Candida albicans |

| 8f | 17 | Aspergillus niger |

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in microbial growth and survival. Research suggests that pyrrole-based compounds can disrupt cell membrane integrity and inhibit essential metabolic pathways in bacteria and fungi. The presence of the pyrrole ring is crucial for these interactions, as it facilitates binding to biological targets .

Case Study: Antimicrobial Screening

In a comprehensive study published in the Asian Journal of Pharmaceutical and Clinical Research, a series of methyl pyrrole derivatives were synthesized and screened for antimicrobial activity. The results indicated that modifications on the pyrrole ring significantly influenced the compounds' efficacy against various pathogens. Notably, compounds with additional aromatic substituents exhibited enhanced antibacterial properties .

Case Study: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) analysis was conducted to understand how different substituents on the pyrrole ring affect biological activity. The study found that electron-donating groups increased antimicrobial potency, while bulky substituents tended to reduce activity due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclization reactions using pyridine or phenyl derivatives with carboxylic acid precursors. For example, refluxing in ethanol or dimethylformamide (DMF) with catalysts like ammonium acetate facilitates pyrrole ring formation . Optimization includes adjusting reaction time (6–24 hours), temperature (80–120°C), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Spectroscopic techniques such as -NMR, -NMR, and FT-IR are employed. For instance, -NMR peaks at δ 6.3–7.5 ppm confirm aromatic protons, while ester carbonyl groups appear at ~170 ppm in -NMR. FT-IR bands near 1720 cm indicate the presence of the carboxylate moiety .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : The compound is typically a crystalline solid with a melting point range of 150–160°C. Solubility is higher in polar aprotic solvents (e.g., DMSO, DMF) than in water. LogP values (~2.5–3.0) suggest moderate hydrophobicity, critical for pharmacokinetic studies .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software resolves the molecular geometry, revealing bond lengths (e.g., C–N: 1.34 Å) and angles. Hirshfeld analysis quantifies intermolecular interactions (e.g., H-bonding, π-stacking) contributing to crystal packing. For example, C–H···O interactions may account for >20% of the Hirshfeld surface .

Q. What strategies are used to establish structure-activity relationships (SAR) for pyrrole derivatives in drug discovery?

- Methodological Answer : SAR studies involve synthesizing analogs with modified substituents (e.g., trifluoromethyl, nitro groups) and testing biological activity. For instance, replacing the phenyl group with a pyridine moiety (as in Methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate) enhances binding affinity to kinase targets. In vitro assays (e.g., IC measurements) and molecular docking validate hypotheses .

Q. How do computational methods enhance spectroscopic validation of pyrrole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational frequencies and NMR chemical shifts, which are compared to experimental data. For example, computed Raman spectra match observed bands at 1550–1600 cm, confirming pyrrole ring vibrations .

Q. What challenges arise in scaling up the synthesis of pyrrole derivatives, and how are they addressed?

- Methodological Answer : Scaling up cyclization reactions requires optimizing catalyst loading (e.g., 5–10 mol% ammonium acetate) and solvent volume to maintain efficiency. Continuous flow reactors improve heat transfer and reduce side reactions. Process analytical technology (PAT) monitors reaction progress in real time .

Q. How is the biological activity of pyrrole-carboxylate derivatives evaluated in preclinical studies?

- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) are conducted. Pharmacokinetic parameters (e.g., plasma half-life, bioavailability) are assessed using HPLC-MS. For example, ethyl pyrrole analogs show IC values <10 µM in lipid-lowering assays .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.